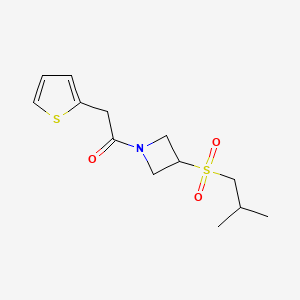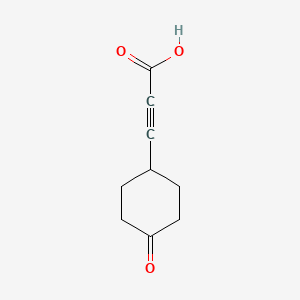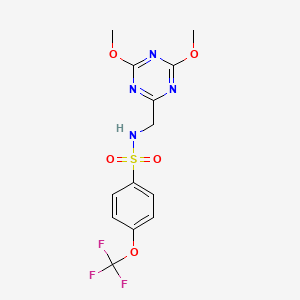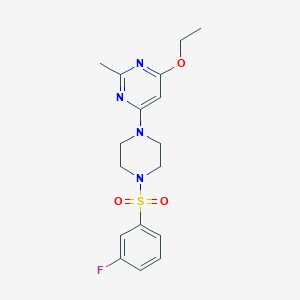
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as IBT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. Additionally, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to the potential therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-cancer properties. These effects are thought to be due to the modulation of various signaling pathways in the body, including the endocannabinoid system and the cholinergic system.
实验室实验的优点和局限性
One of the primary advantages of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone for lab experiments is its ability to modulate various biological processes. This makes it a valuable tool for studying pain and inflammation, as well as neurological disorders. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for certain research applications.
未来方向
There are many potential future directions for research on 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone. One area of interest is in the development of new therapeutic agents for the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential lead compound for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Further research in these areas may lead to the development of new treatments for these conditions.
合成方法
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone involves several steps, including the reaction of 2-acetylthiophene with isobutylsulfonyl azide to form 2-(isobutylsulfonyl)thiophene. This intermediate is then reacted with ethylmagnesium bromide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has been used extensively in scientific research due to its ability to modulate various biological processes. One of the primary applications of this compound is in the study of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammatory conditions. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-10(2)9-19(16,17)12-7-14(8-12)13(15)6-11-4-3-5-18-11/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJIMTFLTQKGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine](/img/structure/B2587752.png)
![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)



![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)
![3-(2-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2587767.png)



![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)
